6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a chemical compound that belongs to the class of imidazo-thiazoles. The presence of the bromo-phenyl group and the imidazo-thiazole core structure contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of thiazole derivatives with appropriate bromo-phenyl precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its bromo-phenyl group makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: This compound has shown potential biological activities, including antitumor and cytotoxic effects. It has been studied for its ability to inhibit the growth of various cancer cell lines, making it a candidate for further research in cancer therapy.
Medicine: In the medical field, this compound can be explored for its therapeutic properties. Its unique structure may contribute to the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-phenyl group enhances its binding affinity to certain receptors or enzymes, leading to biological responses. The imidazo-thiazole core structure plays a crucial role in its activity by interacting with cellular components and modulating biochemical processes.
Comparison with Similar Compounds
6-Bromo-2-phenyl-(4H)-4-benzopyranone (6-bromoflavone): This compound shares the bromo-phenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-Bromophenol: Although structurally simpler, this compound also contains the bromo-phenyl group and exhibits different reactivity and applications.
Properties
Molecular Formula |
C12H7BrN2O2S |
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Molecular Weight |
323.17 g/mol |
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
InChI Key |
MNOUOSRQGOMOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Br |
Origin of Product |
United States |
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